N,1-Dimethyl-1H-indol-6-amine
Overview
Description
N,1-Dimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-1H-indol-6-amine typically involves the modification of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the cyclization of N-substituted anilines with appropriate reagents .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed reactions has been reported to efficiently produce various indole derivatives . Additionally, green chemistry approaches, such as using environmentally benign solvents and reagents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N,1-Dimethyl-1H-indol-6-amine undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further modified for specific applications .
Scientific Research Applications
N,1-Dimethyl-1H-indol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . For instance, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, they can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-Methyl-1H-indole: Another indole derivative with similar biological activities.
2-Methyl-1H-indole: Known for its antimicrobial properties.
3-Methyl-1H-indole: Used in the synthesis of various pharmaceuticals.
Uniqueness: N,1-Dimethyl-1H-indol-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methylation enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,1-dimethylindol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-9-4-3-8-5-6-12(2)10(8)7-9/h3-7,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOQSRSOENMVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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